molecular formula C11H11F2N3O3 B7811154 4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B7811154
M. Wt: 271.22 g/mol
InChI Key: KXKVORJIMJODQK-UHFFFAOYSA-N
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Description

Compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” is a chemical entity with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

The preparation of compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” involves several synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals. The preparation methods involve the determination of the inclusion formation constant and the most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

Chemical Reactions Analysis

Compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group. Common reagents include halogens and nucleophiles.

    Combination: This reaction involves the combination of two or more substances to form a single new substance.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Compound “4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can be based on various factors such as chemical reactivity, biological activity, and industrial applications .

Conclusion

Compound “this compound” is a versatile chemical entity with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O3/c1-4(2)16-8(11(18)19)7-5(9(12)13)3-6(17)14-10(7)15-16/h3-4,9H,1-2H3,(H,18,19)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVORJIMJODQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2C(=CC(=O)N=C2N1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=C2C(=CC(=O)N=C2N1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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